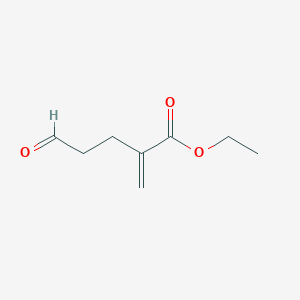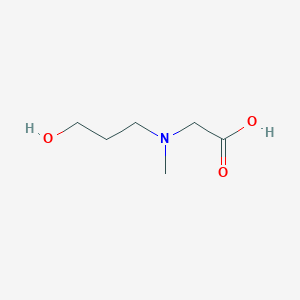
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol . This compound is known for its unique structure, which includes a thioxo group and a phthalazine ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylphthalic anhydride with thiourea, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and the phthalazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound is similar in structure but contains an oxo group instead of a thioxo group.
4-Thioxo-3,4-dihydrophthalazine-1-carboxylic acid: This compound lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to the presence of both a thioxo group and a phthalazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The thioxo group enhances its reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
3-methyl-4-sulfanylidenephthalazine-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
RDWMGXJOWRSBTR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C2=CC=CC=C2C(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)






![6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102098.png)




![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
